molecular formula C₈H₁₈N₄O₂ B1663855 Symmetric dimethylarginine CAS No. 30344-00-4

Symmetric dimethylarginine

Cat. No. B1663855
CAS RN: 30344-00-4
M. Wt: 202.25 g/mol
InChI Key: HVPFXCBJHIIJGS-LURJTMIESA-N
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Description

SDMA, also known as N,n’-dimethylarginine, is a derivative of the amino acid L-arginine. It has two methyl groups at the N(omega)- and N’(omega)-positions . SDMA is a post-translationally stable catabolic product of arginine-methylated proteins and plays an important role in basic cellular metabolism . It is an endogenous biomarker of kidney function that has been widely used in veterinary medicine .


Molecular Structure Analysis

SDMA is a structural isomer of asymmetric dimethylarginine (ADMA), another derivative of L-arginine . The difference lies in the position of the methyl groups. In SDMA, the methyl groups are added symmetrically to the terminal nitrogen atoms of the guanidino group of arginine .

Safety And Hazards

Elevated levels of SDMA have been associated with various health risks. High SDMA levels negatively affect survival in populations at increased cardiovascular risk . Moreover, SDMA is considered a reliable marker of renal function, and its elevated levels can indicate renal dysfunction .

Future Directions

Future research should focus on better understanding the biochemical pathways that regulate SDMA and the pathways that transduce their biological function . This could potentially lead to new therapeutic targets for treating renal disease . Furthermore, the role of SDMA as a biomarker for various health conditions, including cardiovascular disease and renal dysfunction, should be further investigated .

properties

IUPAC Name

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4O2/c1-10-8(11-2)12-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVPFXCBJHIIJGS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)NCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=NC)NCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00952691
Record name N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Symmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Symmetric dimethylarginine

CAS RN

30344-00-4
Record name Symmetric dimethylarginine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30344-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Symmetric dimethylarginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030344004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Symmetric dimethylarginine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~5~-(N,N'-Dimethylcarbamimidoyl)ornithine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00952691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-DIMETHYLARGININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49787G1ULV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Symmetric dimethylarginine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003334
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Symmetric dimethylarginine

Citations

For This Compound
8,300
Citations
YL Tain, CN Hsu - Toxins, 2017 - mdpi.com
Asymmetric and symmetric dimethylarginine (ADMA and SDMA, respectively) are toxic, non-proteinogenic amino acids formed by post-translational modification and are uremic toxins …
Number of citations: 237 www.mdpi.com
AA Mangoni - Advances in clinical chemistry, 2009 - Elsevier
… However, little attention has been paid to another methylated form of l-arginine, symmetric dimethylarginine (SDMA), as a potential modulator of vascular homeostasis and vascular …
Number of citations: 61 www.sciencedirect.com
JT Kielstein, D Fliser, H Veldink - Seminars in dialysis, 2009 - Wiley Online Library
… In 1970, long before NO was discovered, Kakimoto and Akazawa were the first to isolate and describe ADMA as well as its structural isomer symmetric dimethylarginine (SDMA) from …
Number of citations: 89 onlinelibrary.wiley.com
T Teerlink, RJ Nijveldt, S De Jong… - Analytical …, 2002 - Elsevier
… The closely related compound symmetric dimethylarginine (SDMA) does not inhibit NOS. However, as arginine, ADMA, and SDMA share a common pathway for entry into the cell, high …
Number of citations: 531 www.sciencedirect.com
JH Lee, JR Cook, ZH Yang, O Mirochnitchenko… - Journal of biological …, 2005 - ASBMB
… produced were predominantly monomethylarginine and symmetric dimethylarginine (SDMA). … Furthermore, analysis of the methylated proteins showed that symmetric dimethylarginine …
Number of citations: 250 www.jbc.org
JT Kielstein, SR Salpeter… - Nephrology Dialysis …, 2006 - academic.oup.com
… The purpose of this analysis was to identify the role of symmetric dimethylarginine (SDMA), the structural isomer of the cardiovascular risk marker asymmetric dimethylarginine, as an …
Number of citations: 415 academic.oup.com
MPC Siroen, JRM van der Sijp, T Teerlink… - …, 2005 - Wiley Online Library
… Asymmetric (ADMA) and symmetric dimethylarginine (SDMA) inhibit production of nitric … NO synthesis by competing with arginine and symmetric dimethylarginine (SDMA) for cellular …
Number of citations: 132 aasldpubs.onlinelibrary.wiley.com
E Schepers, DV Barreto, S Liabeuf… - Clinical journal of the …, 2011 - ncbi.nlm.nih.gov
… Symmetric dimethylarginine (SDMA) was recently demonstrated to induce reactive oxygen species in monocytes. The present study further investigates the inflammatory character of …
Number of citations: 161 www.ncbi.nlm.nih.gov
F Schulze, AM Carter, E Schwedhelm, R Ajjan, R Maas… - Atherosclerosis, 2010 - Elsevier
OBJECTIVE: Methylarginines have been shown to interfere with nitric oxide (NO) formation by inhibiting NO synthase (asymmetric dimethylarginine, ADMA, and monomethylarginine, …
Number of citations: 139 www.sciencedirect.com
MB Nabity, GE Lees, MM Boggess… - Journal of Veterinary …, 2015 - Wiley Online Library
Background Symmetric dimethylarginine ( SDMA ) is a small molecule formed by methylation of arginine, and released into blood during protein degradation. SDMA is primarily …
Number of citations: 263 onlinelibrary.wiley.com

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